molecular formula C13H21ClN2O B14918391 2-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-aminehydrochloride

2-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-aminehydrochloride

Cat. No.: B14918391
M. Wt: 256.77 g/mol
InChI Key: FABGIRMTDYVMQH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-aminehydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and pyrrolidine.

    Formation of Intermediate: The reaction between 4-methoxybenzaldehyde and pyrrolidine forms an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-aminehydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)ethan-1-aminehydrochloride
  • 2-(4-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-aminehydrochloride

Comparison

Compared to similar compounds, 2-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-aminehydrochloride may exhibit unique properties due to the presence of the pyrrolidine ring

Properties

Molecular Formula

C13H21ClN2O

Molecular Weight

256.77 g/mol

IUPAC Name

2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethanamine;hydrochloride

InChI

InChI=1S/C13H20N2O.ClH/c1-16-12-6-4-11(5-7-12)13(10-14)15-8-2-3-9-15;/h4-7,13H,2-3,8-10,14H2,1H3;1H

InChI Key

FABGIRMTDYVMQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CN)N2CCCC2.Cl

Origin of Product

United States

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